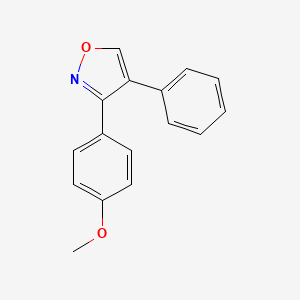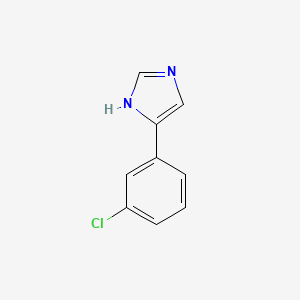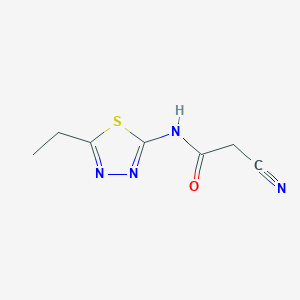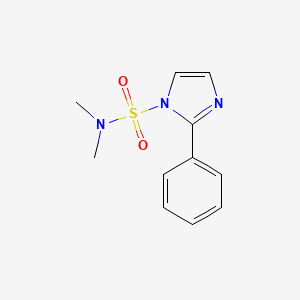
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is an organic compound with the molecular formula C11H13N3O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide typically involves the reaction of N,N-dimethylformamide with isocyanates to form N,N-dimethylimidazole. This intermediate is then subjected to sulfonation to yield the final product . The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. Its sulfonamide group is known to interact with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylimidazole-1-sulfonamide
- N,N-dimethyl-1H-imidazole-1-sulfonamide
- 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide
Uniqueness
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its sulfonamide group provides unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
N,N-dimethyl-2-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
HRUJJTVDTWNCSS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


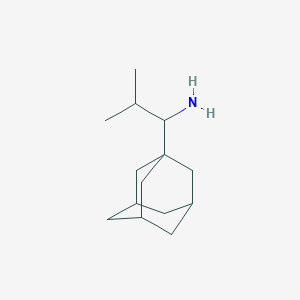
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
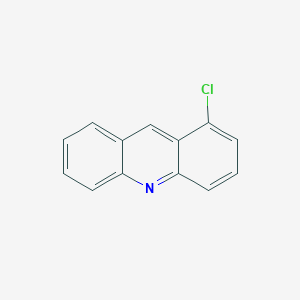
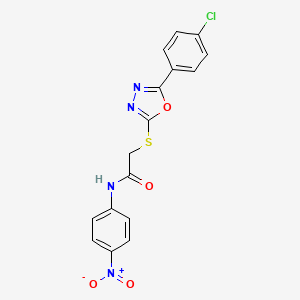
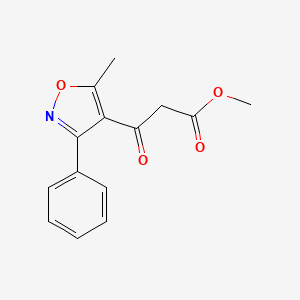
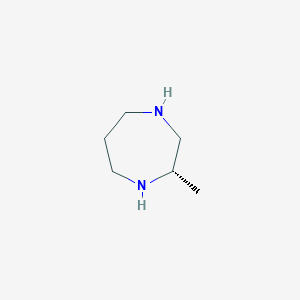
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
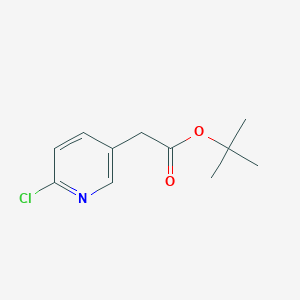
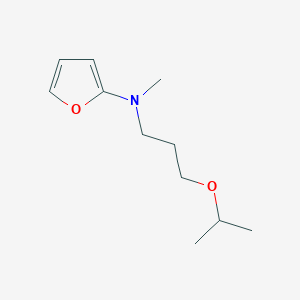
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
